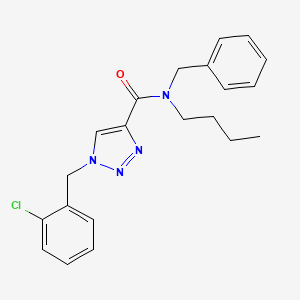
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as BCTC, is a chemical compound that belongs to the class of triazole carboxamides. It has been extensively studied for its potential use as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Mecanismo De Acción
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide acts as a selective TRPV1 antagonist by binding to the channel and preventing the influx of calcium ions, which are responsible for the activation of the channel. This results in the inhibition of TRPV1-mediated responses, such as pain and inflammation.
Biochemical and Physiological Effects:
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis. N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to have no significant effect on body temperature, blood pressure, or heart rate, indicating that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective TRPV1 antagonist that has been extensively studied in vitro and in vivo. It has been shown to have a favorable safety profile and may have potential therapeutic applications for the treatment of pain and inflammatory diseases. However, N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a relatively new compound and its long-term safety and efficacy have not been fully evaluated.
Direcciones Futuras
Future research on N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide should focus on evaluating its long-term safety and efficacy in animal models and clinical trials. Additionally, the potential use of N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide in combination with other drugs for the treatment of pain and inflammatory diseases should be explored. The development of more potent and selective TRPV1 antagonists based on the structure of N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also be a promising avenue for future research.
Métodos De Síntesis
The synthesis of N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chlorobenzylamine with benzyl isocyanate, followed by the reaction of the resulting product with butylamine. The final product is obtained by reacting the intermediate with triazole-4-carboxylic acid. The synthesis of N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported in several studies and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use as a selective TRPV1 antagonist. TRPV1 is a non-selective cation channel that is expressed on sensory neurons and is involved in the perception of pain, heat, and inflammation. N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit TRPV1-mediated responses in vitro and in vivo, making it a potential therapeutic agent for the treatment of pain and inflammatory diseases.
Propiedades
IUPAC Name |
N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-2-3-13-25(14-17-9-5-4-6-10-17)21(27)20-16-26(24-23-20)15-18-11-7-8-12-19(18)22/h4-12,16H,2-3,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJHZUHOAIDGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)
![2-[(4-benzoylbenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4955681.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)

![(3aS*,5S*,9aS*)-5-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4955692.png)

![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)

![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)

